molecular formula C18H19N3OS B2451353 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide CAS No. 893969-01-2

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide

Cat. No.: B2451353
CAS No.: 893969-01-2
M. Wt: 325.43
InChI Key: PAQVYFXTNZMMSG-UHFFFAOYSA-N
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Description

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide is a compound that has been synthesized and evaluated for its anticancer activity . The primary targets of this compound are cancer cell lines, including ovarian, colon, renal, and leukemia cell lines . The compound interacts with these cells, inhibiting their growth and proliferation .

Mode of Action

The interaction of this compound with its targets results in changes that inhibit the growth of the cancer cells . The compound displays broad-spectrum antiproliferative activity against all tested cell lines . The greatest growth inhibitions were observed against specific cancer cell lines, with the compound displaying potent effects .

Biochemical Pathways

This compound affects several biochemical pathways. The compound’s mechanism of action involves a sequence of steps, including amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond, dearomative cyclization, and aromatization by proton-shift isomerization . These steps lead to the formation of the compound, which then interacts with the cancer cells to inhibit their growth .

Pharmacokinetics

The compound’s solubility and other properties suggest that it may have good bioavailability .

Result of Action

The result of this compound’s action is the inhibition of growth in various cancer cell lines . The compound displays broad-spectrum antiproliferative activity, with the greatest growth inhibitions observed against specific cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-oxobutanoate with a suitable amine in the presence of a base, followed by cyclization to form the imidazo[2,1-b]thiazole core . The final step involves the coupling of the imidazo[2,1-b]thiazole derivative with cyclohexanecarboxamide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide is unique due to its specific structure, which imparts distinct biological activities. Its cyclohexanecarboxamide moiety may contribute to its enhanced stability and bioavailability compared to other similar compounds .

Properties

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c22-17(13-5-2-1-3-6-13)19-15-8-4-7-14(11-15)16-12-21-9-10-23-18(21)20-16/h4,7-13H,1-3,5-6H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQVYFXTNZMMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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